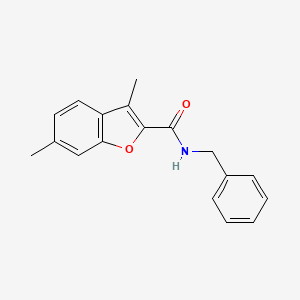![molecular formula C12H17N3O3 B5215329 N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
N-[3-(dimethylamino)propyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-3-nitrobenzamide (DMNQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. This chemical is a redox-cycling agent that generates reactive oxygen species (ROS) and has been shown to induce oxidative stress in cells. The purpose of
Mécanisme D'action
N-[3-(dimethylamino)propyl]-3-nitrobenzamide generates ROS through redox cycling, which involves the transfer of electrons between N-[3-(dimethylamino)propyl]-3-nitrobenzamide and cellular components such as NADH and NADPH. This process results in the production of superoxide anion, hydrogen peroxide, and other ROS that can damage cellular components such as DNA, proteins, and lipids. N-[3-(dimethylamino)propyl]-3-nitrobenzamide has also been shown to deplete cellular glutathione levels, which can further exacerbate oxidative stress.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-3-nitrobenzamide-induced oxidative stress can lead to a variety of biochemical and physiological effects, including DNA damage, protein oxidation, lipid peroxidation, and mitochondrial dysfunction. These effects can contribute to the development of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. N-[3-(dimethylamino)propyl]-3-nitrobenzamide has also been shown to activate the NF-κB pathway, which plays a critical role in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(dimethylamino)propyl]-3-nitrobenzamide in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of ROS on cellular processes without the confounding factors that may be present in other models of oxidative stress. However, N-[3-(dimethylamino)propyl]-3-nitrobenzamide has limitations as well. It can be toxic to cells at high concentrations, and its effects may be cell-type specific. Additionally, the use of N-[3-(dimethylamino)propyl]-3-nitrobenzamide may not accurately reflect the physiological conditions of oxidative stress in vivo.
Orientations Futures
There are several future directions for research on N-[3-(dimethylamino)propyl]-3-nitrobenzamide. One area of interest is the development of new redox-cycling agents that can generate ROS with greater specificity and efficiency. Another direction is the investigation of the role of N-[3-(dimethylamino)propyl]-3-nitrobenzamide-induced oxidative stress in the development of various diseases. Finally, the use of N-[3-(dimethylamino)propyl]-3-nitrobenzamide in combination with other agents such as antioxidants or chemotherapeutic drugs may provide new avenues for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-[3-(dimethylamino)propyl]-3-nitrobenzamide is a powerful tool for studying the effects of oxidative stress on cellular processes. Its ability to induce ROS in a controlled manner has made it a valuable tool in scientific research. However, its limitations must be considered when interpreting results. Future research on N-[3-(dimethylamino)propyl]-3-nitrobenzamide and other redox-cycling agents may provide new insights into the role of oxidative stress in disease development and may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
N-[3-(dimethylamino)propyl]-3-nitrobenzamide is synthesized by reacting 3-nitrobenzoyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as triethylamine. The resulting product is a yellow-orange powder that is soluble in organic solvents such as DMSO and DMF.
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been used extensively in scientific research to induce oxidative stress in cells and to study the effects of ROS on cellular processes. It has been shown to induce apoptosis in cancer cells and to activate the NF-κB pathway in immune cells. N-[3-(dimethylamino)propyl]-3-nitrobenzamide has also been used as a tool to study the effects of oxidative stress on mitochondrial function and to investigate the role of ROS in aging and age-related diseases.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14(2)8-4-7-13-12(16)10-5-3-6-11(9-10)15(17)18/h3,5-6,9H,4,7-8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFMMVHWUWNDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide](/img/structure/B5215260.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)


![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)
![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)